molecular formula C20H19NO4 B12949033 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12949033
M. Wt: 337.4 g/mol
InChI Key: KRXOMLXYVGBXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of 3,5-dimethylaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 2H-chromene-3-carboxylic acid under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Chemical Reactions Analysis

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-((3,5-Dimethylphenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

[2-(3,5-dimethylanilino)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C20H19NO4/c1-13-7-14(2)9-17(8-13)21-19(22)12-25-20(23)16-10-15-5-3-4-6-18(15)24-11-16/h3-10H,11-12H2,1-2H3,(H,21,22)

InChI Key

KRXOMLXYVGBXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C

Origin of Product

United States

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